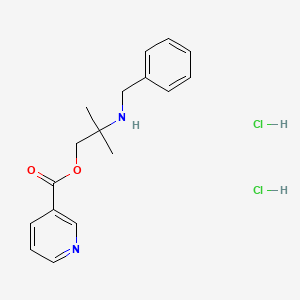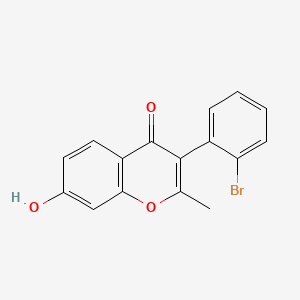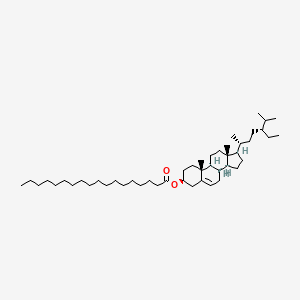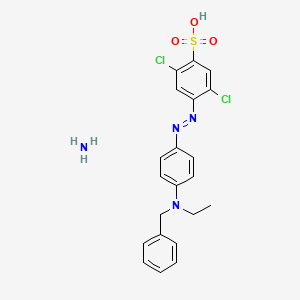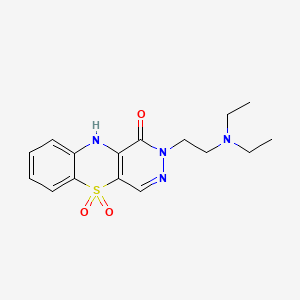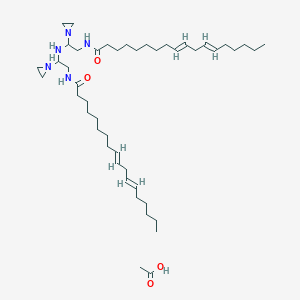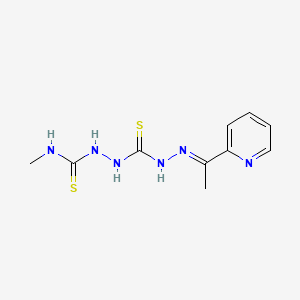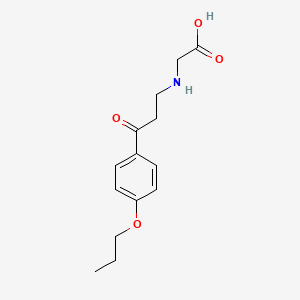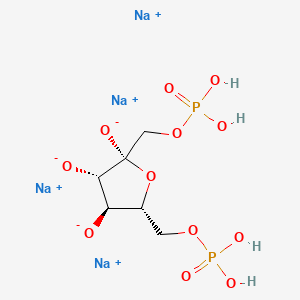
beta-D-Fructofuranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Fructofuranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt: is a chemical compound with the molecular formula C24H44Na4O48P8. It is a derivative of fructose, a simple sugar, and is characterized by the presence of two phosphate groups attached to the fructose molecule. This compound is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Fructofuranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt typically involves the phosphorylation of fructose. The process begins with the reaction of fructose with phosphoric acid in the presence of a catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the selective phosphorylation at the 1 and 6 positions of the fructose molecule .
Industrial Production Methods: In industrial settings, the production of this compound is often carried out using large-scale reactors. The process involves the continuous addition of fructose and phosphoric acid to the reactor, along with the catalyst. The reaction mixture is then purified using techniques such as crystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Fructofuranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phosphate groups to hydroxyl groups.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve the use of nucleophiles.
Major Products Formed:
Oxidation: Formation of fructose derivatives with different oxidation states.
Reduction: Conversion to fructose with hydroxyl groups replacing the phosphate groups.
Substitution: Formation of various substituted fructose derivatives.
Scientific Research Applications
Beta-D-Fructofuranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Plays a role in metabolic studies and enzyme assays, particularly in glycolysis and gluconeogenesis pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and as an additive in food and beverage industries.
Mechanism of Action
The mechanism of action of beta-D-Fructofuranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt involves its interaction with specific enzymes and metabolic pathways. In biological systems, it acts as a substrate for enzymes involved in glycolysis and gluconeogenesis. The compound is phosphorylated and dephosphorylated by various kinases and phosphatases, regulating the flow of carbon through these metabolic pathways .
Comparison with Similar Compounds
Beta-D-Fructofuranose 1,6-bisphosphate: A closely related compound with similar properties and applications.
Beta-D-Fructofuranose 2,6-bis(dihydrogen phosphate): Another derivative of fructose with phosphate groups at different positions.
D-Fructose 1,6-bisphosphate: A non-sodium salt form of the compound with similar biochemical roles.
Uniqueness: Beta-D-Fructofuranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt is unique due to its specific phosphorylation pattern and the presence of sodium ions. This gives it distinct solubility and reactivity properties compared to other similar compounds .
Properties
CAS No. |
94333-59-2 |
|---|---|
Molecular Formula |
C6H11Na4O12P2+ |
Molecular Weight |
429.05 g/mol |
IUPAC Name |
tetrasodium;(2R,3S,4S,5R)-2,5-bis(phosphonooxymethyl)oxolane-2,3,4-triolate |
InChI |
InChI=1S/C6H11O12P2.4Na/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15;;;;/h3-5H,1-2H2,(H2,10,11,12)(H2,13,14,15);;;;/q-3;4*+1/t3-,4-,5+,6-;;;;/m1..../s1 |
InChI Key |
FKDMYXFZQNVEOQ-YNSAWPIISA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(COP(=O)(O)O)[O-])[O-])[O-])OP(=O)(O)O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C1C(C(C(O1)(COP(=O)(O)O)[O-])[O-])[O-])OP(=O)(O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


